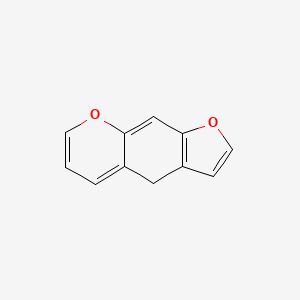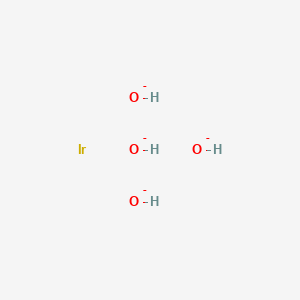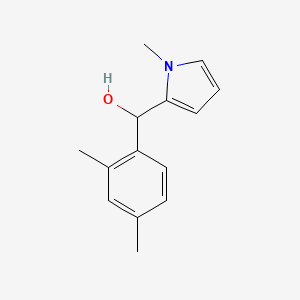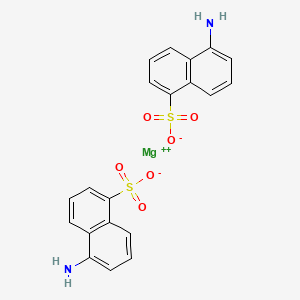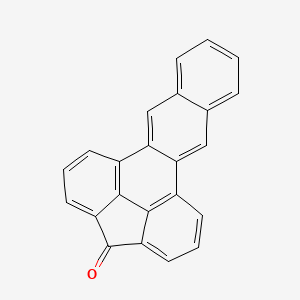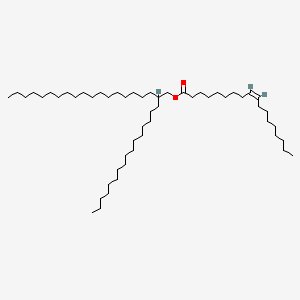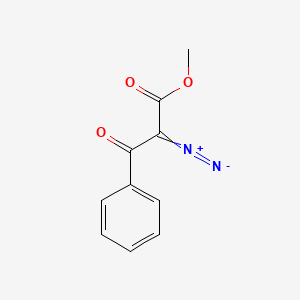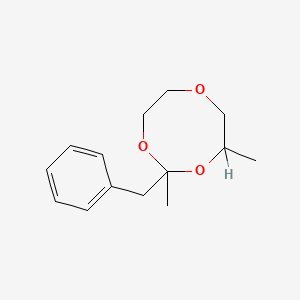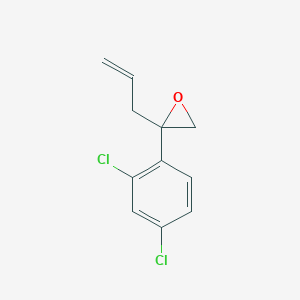
2-(2,4-Dichlorophenyl)-2-(2-propenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenyl)-2-(2-propenyl)oxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-2-(2-propenyl)oxirane typically involves the reaction of 2,4-dichlorophenylpropenyl alcohol with an oxidizing agent. Common oxidizing agents used in this reaction include peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-2-(2-propenyl)oxirane can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the epoxide to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Diols: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Substituted Epoxides: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-2-(2-propenyl)oxirane involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring can react with nucleophilic sites in proteins and DNA, leading to various biological effects. The specific pathways and targets depend on the context of its application and the nature of the biological system.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)oxirane: Lacks the propenyl group.
2-(2,4-Dichlorophenyl)-2-methyl-oxirane: Contains a methyl group instead of a propenyl group.
2-(2,4-Dichlorophenyl)-2-ethyl-oxirane: Contains an ethyl group instead of a propenyl group.
Uniqueness
2-(2,4-Dichlorophenyl)-2-(2-propenyl)oxirane is unique due to the presence of both the dichlorophenyl and propenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
89544-48-9 |
|---|---|
Molecular Formula |
C11H10Cl2O |
Molecular Weight |
229.10 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-2-prop-2-enyloxirane |
InChI |
InChI=1S/C11H10Cl2O/c1-2-5-11(7-14-11)9-4-3-8(12)6-10(9)13/h2-4,6H,1,5,7H2 |
InChI Key |
MXTPNUNSCNGUFB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CO1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



